Product packaging for 1H-[1,3]Dioxolo[4,5-F]indazole(Cat. No.:CAS No. 58118-19-7)

1H-[1,3]Dioxolo[4,5-F]indazole

Cat. No.: B2760978
CAS No.: 58118-19-7
M. Wt: 162.148
InChI Key: MIBMVQGBOOPQNT-UHFFFAOYSA-N
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Description

1H-[1,3]Dioxolo[4,5-F]indazole is a specialized heterocyclic compound designed for research and development applications. This molecule features a fused indazole core with a 1,3-dioxolo ring system, a structural motif found in compounds with significant pharmacological potential. Indazole derivatives are recognized in medicinal chemistry as privileged scaffolds due to their diverse biological activities. Research into similar structures indicates potential applications in developing therapeutic agents, as indazole-based compounds have shown antitumor, anti-inflammatory, and antimicrobial properties in scientific studies . The presence of the 1,3-dioxolo group may further modify the compound's properties, such as its electron distribution and metabolic stability, making it a valuable intermediate for constructing more complex molecules in drug discovery programs . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B2760978 1H-[1,3]Dioxolo[4,5-F]indazole CAS No. 58118-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-[1,3]dioxolo[4,5-f]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-3-9-10-6(5)2-8-7(1)11-4-12-8/h1-3H,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMVQGBOOPQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h 1 2 Dioxolo 4,5 F Indazole Derivatives

Established Synthetic Routes to the Indazole Core with Dioxole Fusion

The construction of the 1H- rsc.orgresearchgate.netdioxolo[4,5-f]indazole scaffold has been approached through various established synthetic strategies, primarily focusing on the formation of the pyrazole (B372694) ring fused to the substituted benzene (B151609) derivative.

Cyclocondensation and Annulation Reactions for 1H-rsc.orgresearchgate.netDioxolo[4,5-F]indazole Synthesis

Cyclocondensation and annulation reactions represent fundamental and widely employed methods for the synthesis of the indazole core. These reactions typically involve the formation of the pyrazole ring from appropriately substituted precursors. A common strategy involves the reaction of a hydrazine (B178648) derivative with a carbonyl compound, such as an aldehyde or ketone, bearing an ortho-leaving group.

For the synthesis of 1H- rsc.orgresearchgate.netdioxolo[4,5-f]indazole, a plausible route would involve a starting material like 6-nitropiperonal (B16318) or a related derivative. The reaction of such a precursor with hydrazine would lead to a hydrazone intermediate, which can then undergo intramolecular cyclization to form the indazole ring. The specific conditions for this cyclization, such as the choice of solvent and the use of a base or acid catalyst, can significantly influence the reaction's efficiency and regioselectivity.

Novel benzo-1,3-dioxolo-fused 5H-benzo[d]pyrazolo[5,1-b] rsc.orgresearchgate.net-oxazines and 1H-pyrazoles have been synthesized through a base-mediated, one-pot N,N-bond forming heterocyclization reaction starting from o-nitroheterocyclic aldehydes. researchgate.net This approach highlights the versatility of using nitro-substituted precursors in the construction of complex fused heterocyclic systems. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies in Fused Indazole Construction

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-N and C-C bonds, and their application in the synthesis of indazoles has been extensively explored. mdpi.comnih.govrsc.orgdokumen.pub These methods offer high efficiency, functional group tolerance, and regioselectivity.

One common approach involves the intramolecular amination of aryl halides. nih.gov For the synthesis of 1H- rsc.orgresearchgate.netdioxolo[4,5-f]indazole, this would typically involve a precursor such as an o-halo-arylhydrazone derived from a halosubstituted piperonal (B3395001). The palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the intramolecular C-N bond formation to yield the indazole ring. The choice of ligand is crucial, with chelating phosphines like rac-BINAP, DPEphos, and dppf often proving effective. nih.gov

Another strategy is the palladium-catalyzed double C(sp²)–H bond functionalization, which can be triggered by a sequential nitration/cyclization process. rsc.org This method allows for the synthesis of indazoles from sulfonyl hydrazides under mild conditions. rsc.org Furthermore, palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position via an isocyanide insertion strategy has been developed, leading to the formation of diverse heterocyclic scaffolds. researchgate.net

Davis-Beirut Reaction for Related Fused Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles

The Davis-Beirut reaction is a versatile and cost-effective method for synthesizing 2H-indazoles and their derivatives from inexpensive starting materials without the need for toxic metals. wikipedia.orgacs.orgnih.govnih.govresearchgate.net This reaction proceeds through an N,N-bond forming heterocyclization under either acidic or basic conditions. wikipedia.org The key intermediate is a nitroso imine or nitroso benzaldehyde (B42025) generated in situ. acs.orgnih.govnih.gov

While the direct synthesis of 1H- rsc.orgresearchgate.netdioxolo[4,5-f]indazole via the Davis-Beirut reaction is not explicitly detailed in the provided context, the reaction's utility in creating fused indazole systems is well-established. For instance, thiazolo-, thiazino-, and thiazepino-2H-indazoles have been synthesized using o-nitrobenzaldehydes or o-nitrobenzyl bromides and S-trityl-protected primary aminothiol (B82208) alkanes. wikipedia.org This suggests that a similar strategy employing a suitably substituted o-nitrobenzaldehyde derived from the dioxole framework could potentially lead to the desired fused indazole. The Davis-Beirut reaction is known for its ability to produce a wide array of 2H-indazole derivatives, which can sometimes be converted to the more stable 1H-indazoles. wikipedia.orgacs.orgnih.govnih.gov

Modern Radical-Mediated and Photoredox Catalyzed Syntheses

In recent years, radical-mediated and photoredox-catalyzed reactions have gained prominence as powerful and sustainable methods for the synthesis and functionalization of heterocyclic compounds, including indazoles. These approaches often proceed under mild conditions and offer unique reactivity patterns.

Visible-Light-Driven Decarboxylative Coupling Pathways for Indazole Acylation

Visible-light-driven photoredox catalysis has emerged as a green and efficient tool for C-C bond formation. nih.govacs.orgresearchgate.net One notable application in indazole chemistry is the decarboxylative acylation of 2H-indazoles. nih.govacs.orgresearchgate.netnih.govmdpi.com

An efficient method for the synthesis of functionalized 3-acyl-2H-indazoles has been developed using a visible-light-induced self-catalyzed energy transfer process between 2H-indazoles and α-keto acids. nih.govacs.org This reaction proceeds without the need for external photosensitizers, metal catalysts, or strong oxidants, highlighting its operational simplicity and broad substrate compatibility. nih.govacs.org The mechanism involves the generation of acyl radicals from α-keto acids upon light irradiation, which then add to the 2H-indazole core. acs.org

While this method has been demonstrated for the acylation of 2H-indazoles, its potential application to 1H- rsc.orgresearchgate.netdioxolo[4,5-f]indazole would depend on the stability and reactivity of the specific substrate under the reaction conditions. The electronic properties of the dioxole ring could influence the susceptibility of the indazole core to radical attack.

Oxidative Cross-Dehydrogenative Coupling (CDC) Applications in C(sp²)–H Bond Functionalization

Oxidative cross-dehydrogenative coupling (CDC) has become a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.netrsc.orgacs.orgepa.gov

In the context of indazole chemistry, a transition-metal-free, oxidative C(sp²)–H/C(sp²)–H cross-dehydrogenative coupling protocol has been reported for the regioselective direct C-3 acylation and benzoylation of substituted 2H-indazoles. rsc.orgresearchgate.netrsc.org This method utilizes tert-butyl peroxybenzoate (TBPB) as an oxidant and proceeds via a free-radical mechanism involving the addition of an in situ generated acyl radical to the 2H-indazole. rsc.orgresearchgate.netrsc.org The reaction demonstrates good functional group tolerance and has been applied to the synthesis of various substituted 3-(acyl/benzoyl)-2H-indazoles in good yields. rsc.orgrsc.org

The application of CDC reactions to 1H- rsc.orgresearchgate.netdioxolo[4,5-f]indazole would offer a direct route for introducing acyl or other functional groups at the C3 position. The success of this approach would depend on the relative reactivity of the C-H bonds within the fused ring system and the ability to control the regioselectivity of the radical addition.

Data Tables

Table 1: Palladium-Catalyzed Synthesis of Indazole Derivatives

EntryCatalystLigandBaseSolventProductYield (%)Ref
1Pd(dba)₂rac-BINAPCs₂CO₃Toluene1-Aryl-1H-indazoles70-95 nih.gov
2Pd(OAc)₂-Ag₂ODCE3-Nitro-1-(phenylsulfonyl)-1H-indazoles65-92 rsc.org
3Pd(OAc)₂-K₂CO₃DMF3-Aryl-1-methyl-1H-indazoles80-92 mdpi.com
4Pd(OAc)₂-Cs₂CO₃DioxaneBenzoxazinoindazolesup to 98 researchgate.net

Table 2: Visible-Light-Driven Decarboxylative Acylation of 2H-Indazoles

EntrySubstrateAcyl SourcePhotocatalystSolventProductYield (%)Ref
12-Aryl-2H-indazoleα-Keto acidNone (self-catalyzed)DMSO3-Acyl-2H-indazole43-62 acs.org
22-Aryl-2H-indazoleα-Keto acid4CzIPNDioxane3-Acyl-2H-indazole60-85 mdpi.com

Table 3: Oxidative Cross-Dehydrogenative Coupling of 2H-Indazoles

EntrySubstrateCoupling PartnerOxidantSolventProductYield (%)Ref
12-Aryl-2H-indazoleAldehydeTBPBChlorobenzene3-Acyl-2H-indazoleup to 87 rsc.orgresearchgate.netrsc.org
22-Aryl-2H-indazoleBenzyl alcoholTBPBChlorobenzene3-Benzoyl-2H-indazoleup to 87 rsc.orgresearchgate.netrsc.org
32H-Imidazole 1-oxidesPyrroles/ThiophenesCu(OAc)₂·H₂O1,4-DioxaneC-C coupled biheterocycles40-78 acs.org

Multi-Component Reactions and One-Pot Synthetic Protocols for Indazole Derivatives

Modern organic synthesis increasingly favors methodologies that are efficient, atom-economical, and environmentally benign. Multi-component reactions (MCRs) and one-pot syntheses, which combine several reaction steps into a single operation without the isolation of intermediates, are exemplary of this trend. While specific MCRs for the direct synthesis of 1H- nih.govmdpi.comdioxolo[4,5-f]indazole are not extensively documented, established protocols for related indazole systems provide a framework for its potential synthesis.

One-pot syntheses of indazole derivatives often commence from appropriately substituted aromatic precursors. For instance, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazole heterocycles, achieving moderate to good yields. nih.gov This approach, tolerant of various functionalities on the aromatic ring, could theoretically be adapted for the synthesis of 1H- nih.govmdpi.comdioxolo[4,5-f]indazole derivatives starting from a suitably substituted 1,3-benzodioxole (B145889) precursor. Another efficient one-pot strategy for synthesizing fused bis-indazoles involves a sequential process starting from o-azido aldehydes and amines, leading to the formation of multiple heterocyclic rings in a single pot. rsc.org

A plausible multi-component approach for the synthesis of a related system, 10-phenyl-6,7,8,10-tetrahydro nih.govmdpi.comdioxolo[4,5-b]acridin-9-(5H)-one, involves the reaction of 3,4-(methylenedioxy)aniline, an aldehyde, and a 1,3-dicarbonyl compound. acs.org This highlights the utility of methylenedioxy-substituted anilines as viable starting materials in MCRs to generate complex fused heterocyclic systems containing the dioxolo moiety. Extrapolating from this, a potential three-component reaction for the synthesis of a 1H- nih.govmdpi.comdioxolo[4,5-f]indazole derivative could involve the reaction of a hydrazine with an ortho-halo- or ortho-nitro-substituted piperonal derivative (3,4-methylenedioxybenzaldehyde) and a third component, although this specific transformation requires further investigation.

Regioselective Functionalization and Derivatization Strategies

The presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring presents a challenge in regioselective functionalization. The outcome of these reactions is often dictated by a combination of steric and electronic factors of the indazole substrate, the nature of the electrophile, and the reaction conditions.

N-Alkylation and N-Acylation Reactions with Focus on Regioselectivity

The N-alkylation of indazoles typically yields a mixture of N-1 and N-2 isomers. connectjournals.com However, regioselectivity can often be controlled. Generally, N-1 substituted indazoles are the thermodynamically more stable isomers, while N-2 substituted indazoles are often the kinetically favored products. connectjournals.com

Studies on a range of substituted indazoles have shown that the choice of base and solvent system can significantly influence the N-1/N-2 ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. nih.govbeilstein-journals.org This selectivity is attributed to the coordination of the sodium cation between the N-2 nitrogen and a suitable substituent at the C-3 position, thus directing the alkylating agent to the N-1 position.

Conversely, conditions that favor kinetic control, such as Mitsunobu reactions, often lead to a preference for the N-2 isomer. nih.gov The steric hindrance around the N-1 position, due to substituents at the C-7 position, can also direct alkylation to the N-2 position. nih.gov

N-acylation of indazoles, in contrast to alkylation, generally shows a strong preference for the N-1 position. nih.gov This is often due to the thermodynamic stability of the N-1 acylated product. Even if initial acylation occurs at the N-2 position, an acyl migration to the N-1 position can occur to yield the more stable isomer. An electrochemical method for the selective N-1 acylation of indazoles has been reported, which involves the reduction of the indazole to its anion followed by reaction with an acid anhydride. organic-chemistry.org

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole Substituent Alkylating Agent Conditions N-1:N-2 Ratio Reference
3-COMe n-pentyl bromide NaH, THF >99:1 nih.gov
3-tert-butyl n-pentyl bromide NaH, THF >99:1 nih.gov
7-NO₂ n-pentyl bromide NaH, THF 4:96 nih.gov
Unsubstituted Pentanol DIAD, PPh₃, THF 1:2.5 nih.gov
5-bromo-3-CO₂Me Various alcohols Cs₂CO₃, PPh₃, DIAD High N-1 selectivity nih.gov

This table is generated based on data for various substituted indazoles and serves as an illustrative guide for the potential behavior of 1H- nih.govmdpi.comdioxolo[4,5-f]indazole derivatives.

Substituent Effects on Reaction Outcome and Chemical Reactivity

Substituents on the indazole ring, including the fused dioxolo moiety in 1H- nih.govmdpi.comdioxolo[4,5-f]indazole, play a crucial role in determining the reactivity and regioselectivity of chemical transformations. These effects can be broadly categorized as electronic and steric.

The electron-donating nature of the methylenedioxy group in the 1H- nih.govmdpi.comdioxolo[4,5-f]indazole system is expected to increase the electron density of the benzene portion of the molecule. This can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.

In N-alkylation, electron-withdrawing groups at the C-3 position, such as ester or amide groups, have been shown to promote high N-1 regioselectivity, particularly when using NaH in THF. nih.gov This is rationalized by the chelation of the sodium ion between the N-2 nitrogen and the substituent's oxygen atom, which sterically hinders the N-2 position and directs the electrophile to N-1. nih.govresearchgate.net Conversely, electron-withdrawing groups at the C-7 position, such as a nitro or ester group, lead to excellent N-2 regioselectivity. nih.gov This is attributed to the steric bulk of the C-7 substituent hindering approach to the adjacent N-1 position.

The electronic nature of substituents also impacts the reactivity of the indazole ring in other reactions. For instance, in visible-light-driven decarboxylative coupling reactions of 2H-indazoles with α-keto acids, both electron-donating and electron-withdrawing groups on the indazole ring are generally well-tolerated, leading to the formation of 3-acyl-2H-indazoles in fair to good yields. acs.org This suggests that the 1H- nih.govmdpi.comdioxolo[4,5-f]indazole scaffold should be amenable to similar C-H functionalization reactions at the C-3 position.

Advanced Spectroscopic and Crystallographic Investigations of 1h 1 2 Dioxolo 4,5 F Indazole Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For indazole derivatives, NMR provides precise information about the electronic environment of each proton and carbon atom, allowing for unambiguous structural assignment and differentiation between isomers. nih.govnih.gov

Specific ¹H NMR chemical shift data for 1H- rsc.orgrsc.orgDioxolo[4,5-f]indazole are not available in the reviewed literature. For the parent compound, 1H-indazole, in DMSO-d₆, aromatic protons typically appear in the range of 7.1 to 8.1 ppm, with the N-H proton appearing as a broad signal significantly downfield, often around 13.1 ppm. chemicalbook.com The introduction of the dioxole ring at the 5- and 6-positions would be expected to alter the chemical shifts of the remaining aromatic protons due to its electron-donating nature, but experimentally determined values are required for an accurate analysis.

Experimentally determined ¹³C NMR data for 1H- rsc.orgrsc.orgDioxolo[4,5-f]indazole could not be located. For comparison, the carbon signals of the parent 1H-indazole skeleton are well-documented. wiley-vch.deresearchgate.net The carbons of the fused benzene (B151609) ring typically resonate between 110 and 140 ppm, while the pyrazole (B372694) ring carbons have distinct shifts. wiley-vch.de The addition of a methylenedioxy group (-O-CH₂-O-) would introduce a characteristic signal for the methylene (B1212753) carbon, typically expected around 100-102 ppm, and would shift the signals of the attached aromatic carbons (C-5 and C-6).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

No high-resolution mass spectrometry (HRMS) data or fragmentation analyses for 1H- rsc.orgrsc.orgDioxolo[4,5-f]indazole are present in the available literature. HRMS is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org For related indazole structures, fragmentation pathways often involve the cleavage of the pyrazole ring and loss of substituents. rsc.orgacs.org A detailed study would be required to determine the specific fragmentation pattern of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

A published IR spectrum for 1H- rsc.orgrsc.orgDioxolo[4,5-f]indazole could not be found. Generally, indazole derivatives exhibit a characteristic N-H stretching vibration in the region of 3100-3400 cm⁻¹. rsc.orgscielo.br Aromatic C-H stretches appear around 3000-3100 cm⁻¹, and C=C ring stretching vibrations are observed in the 1450-1620 cm⁻¹ range. rsc.orgwiley-vch.de The presence of the dioxole group would be confirmed by strong C-O stretching bands, typically found in the 1030-1250 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

There are no published reports on the single-crystal X-ray diffraction analysis of 1H- rsc.orgrsc.orgDioxolo[4,5-f]indazole. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding in the solid state. nih.gov While crystal structures for many other indazole derivatives have been determined, data for the title compound remains unavailable. nih.govresearchgate.net

Computational and Theoretical Chemistry Insights into 1h 1 2 Dioxolo 4,5 F Indazole Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of indazole systems. These calculations provide insights into electronic structure, molecular orbital energies, and reactivity descriptors. DFT calculations using basis sets like 6-31+G(d,p) or B3LYP/6-311++G(d,p) are commonly employed to optimize molecular geometries and compute electronic properties. nih.govnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nih.gov For instance, in a study of 26 newly synthesized indazole derivatives, DFT computations revealed that compounds 8a , 8c , and 8s possessed the most substantial HOMO-LUMO energy gaps, indicating high stability. nih.gov

From the HOMO and LUMO energies, global reactivity parameters can be calculated to quantify the chemical reactivity of the molecules. nih.gov These parameters provide a theoretical basis for predicting how a molecule like 1H- nih.govnih.govDioxolo[4,5-F]indazole would behave in chemical reactions.

Table 1: Illustrative Global Reactivity Parameters Calculated from HOMO-LUMO Energies for Indazole Derivatives

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Absolute Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Absolute Softness (σ) 1 / ηThe reciprocal of hardness.
Chemical Potential (μ) -(I + A) / 2Represents the escaping tendency of electrons.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity to accept electrons.

This table outlines the parameters typically derived from DFT calculations to assess the reactivity of indazole systems. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis and Energy Profiles

Computational chemistry plays a pivotal role in elucidating complex reaction mechanisms involving indazole scaffolds, such as N-alkylation, coupling reactions, and additions. nih.govnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for each step.

For example, a study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid used DFT calculations at the B3LYP/6-311++G(d,p) level to determine the mechanism of N₁-CH₂OH derivative formation. nih.govnih.gov The calculations provided a sound theoretical basis for the experimental observations. nih.govnih.gov Similarly, DFT calculations were employed to understand the regioselectivity of N-alkylation in methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov These studies suggested that a chelation mechanism involving cesium ions directs the formation of N¹-substituted products, while other non-covalent interactions lead to N²-product formation. nih.gov

In another example, quantum chemical analysis was used to trace the potential energy surface for the conversion of 5-N-aryl-indazole to a pyrazole-fused carbazole (B46965) via a Pd(II)-catalyzed cross-dehydrogenative coupling reaction. rsc.org Such analyses are crucial for optimizing reaction conditions and predicting the regiochemical outcomes of reactions involving complex heterocyclic systems like 1H- nih.govnih.govDioxolo[4,5-F]indazole.

Tautomeric Equilibrium and Isomerization Pathways in Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. jmchemsci.commdpi.com The relative stability of these tautomers is a critical factor influencing their chemical and biological properties. Computational studies have been instrumental in predicting the most stable tautomer in various conditions.

For the parent indazole, MP2/6-31G** calculations indicated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This finding is consistent across different computational methods and also holds true in aqueous solutions. nih.gov However, the substitution pattern on the indazole ring can significantly influence the tautomeric equilibrium. mdpi.com

A theoretical study on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using AM1 and B3LYP/6-31G** calculations successfully predicted the most stable tautomeric forms, which were in agreement with experimental data. mdpi.com For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer was found to be slightly more stable than the 1H-form by a small margin (0.5 kJ·mol⁻¹ experimentally, ~1.9 kJ·mol⁻¹ calculated), demonstrating the subtle balance of electronic and steric effects that can be modeled computationally. mdpi.com For 1H- nih.govnih.govDioxolo[4,5-F]indazole, such calculations would be essential to determine its predominant tautomeric form, which is crucial for predicting its reactivity and interactions with biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing insights into conformational changes, stability, and the influence of the solvent environment. mdpi.comnih.gov In drug discovery, MD simulations are often applied to protein-ligand complexes to assess the stability of the binding pose obtained from molecular docking. nih.govinnovareacademics.inresearchgate.net

A typical MD simulation for an indazole derivative complexed with a protein target would involve placing the docked complex in a simulated box of water molecules and ions to mimic physiological conditions. mdpi.comnih.gov The simulation tracks the movements of all atoms over a period, often hundreds of nanoseconds, based on a classical force field. mdpi.cominnovareacademics.in Key metrics are analyzed to assess stability, including the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, the Root Mean Square Fluctuation (RMSF) of individual residues, the Radius of Gyration (Rg), and the Solvent Accessible Surface Area (SASA). innovareacademics.in A stable RMSD trajectory for the ligand suggests it remains securely bound in the active site. innovareacademics.inresearchgate.net

For example, a 100 ns MD simulation was performed on derivatives of 5-bromo-3-methylindazole bound to α-glucosidase, which revealed a stable conformation and binding pattern within the simulated environment. researchgate.net These simulations help validate docking results and provide a more dynamic picture of the protein-ligand interactions. upstate.edu

Table 2: Key Metrics Analyzed in Molecular Dynamics Simulations

MetricDescriptionImplication for Stability
RMSD Root Mean Square DeviationMeasures the average change in displacement of a selection of atoms. Low, stable values indicate the complex is not undergoing major conformational changes. innovareacademics.in
RMSF Root Mean Square FluctuationMeasures the fluctuation of individual atoms or residues from their average position. Highlights flexible regions of the protein. innovareacademics.in
Rg Radius of GyrationIndicates the compactness of the protein structure. A stable Rg value suggests the protein is not unfolding. innovareacademics.in
SASA Solvent Accessible Surface AreaMeasures the surface area of the molecule accessible to the solvent. Changes can indicate conformational shifts. innovareacademics.in

Structure-Activity Relationship (SAR) Studies through Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are key computational approaches within SAR. nih.gov A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target.

In a study on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors, a five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4) was generated. nih.gov This model, which includes features like hydrogen bond acceptors (A), donors (D), and aromatic rings (R), can be used as a 3D query to screen virtual libraries for new potential inhibitors. nih.gov Similarly, pharmacophore modeling for indazole analogues of curcumin (B1669340) indicated their potential as ERα inhibitors. japsonline.com The generation of a robust pharmacophore model for a series of active 1H- nih.govnih.govDioxolo[4,5-F]indazole derivatives could guide the design of new compounds with enhanced potency and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govjmchemsci.com It is widely used in drug discovery to screen virtual compound libraries, predict binding affinities (often expressed as a docking score or binding energy in kcal/mol), and analyze the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand in the protein's active site. innovareacademics.inresearchgate.net

Numerous docking studies have been performed on indazole derivatives to rationalize their biological activity. For instance, novel indazole derivatives were docked into the active site of the DDR1 kinase (PDB: 6FEW) to evaluate their potential as anti-renal cancer agents. nih.gov In another study, 1H-indazole analogs were docked against the Cyclooxygenase-2 (COX-2) enzyme (PDB: 3NT1), where the compound 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone showed the highest binding energy of -9.11 kcal/mol, forming key hydrogen bonds with residues Arg120 and Tyr355. innovareacademics.in

These studies illustrate how docking can be applied to 1H- nih.govnih.govDioxolo[4,5-F]indazole derivatives to identify potential biological targets and understand the structural basis of their activity, thereby guiding further optimization. nih.govinnovareacademics.inresearchgate.net

Table 3: Examples of Molecular Docking Results for Indazole Derivatives against Various Protein Targets

Compound/Derivative ClassProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone COX-2 (3NT1)-9.11Arg120, Tyr355 innovareacademics.in
(6-bromo-1H-indazol-1-yl)(p-tolyl)methanone COX-2 (3NT1)-8.80Not specified innovareacademics.in
5-bromo-3-methyl-7-phenyl-1H-indazole (3a) α-glucosidaseNot specifiedPredicted non-covalent, electrostatic, and hydrogen bonding interactions researchgate.net
Indazole derivative (Compound 3) Threonine synthase (6CGQ)-10.3Not specified researchgate.net
Indazole derivative (Compound 4) Threonine synthase (6CGQ)-10.2Not specified researchgate.net
Indazole derivative (Compound 5D) DNA gyrase (1KZN)Excellent bonding modeNot specified jmchemsci.com

Investigations into Molecular Interactions and Biological Target Engagement Mechanisms of Indazole Dioxole Derivatives

Molecular Recognition and Binding Affinities with Specific Biological Macromolecules

The biological activity of indazole derivatives is fundamentally rooted in their ability to bind with high affinity to specific pockets on biological macromolecules, particularly enzymes like protein kinases. The indazole nucleus often acts as a hinge-binding motif, a critical interaction for inhibiting kinase activity.

Computational and structural studies have elucidated the binding modes of various indazole derivatives. For instance, arylsulphonyl indazole derivatives have been analyzed for their interactions within the binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis. mdpi.comnih.gov These analyses reveal that the compounds are stabilized by a network of hydrogen bonds and π-π stacking interactions. nih.gov Specific amino acid residues like Ala866, Lys868, Glu885, and Cys919 within the VEGFR2 kinase cavity are crucial for this binding. mdpi.com Similarly, molecular docking of other indazole derivatives has shown hydrogen bonding with residues such as Glu211 and Ala213 in Aurora A kinase, another important cancer target. nih.gov

The binding affinity, often quantified by the half-maximal inhibitory concentration (IC50) or dissociation constant (Ki), demonstrates the potency of these interactions. A range of indazole derivatives have shown significant inhibitory potential against various kinases.

Table 1: Binding Affinities and Inhibitory Activities of Selected Indazole Derivatives against Protein Kinases
Derivative Class/CompoundTarget MacromoleculeMeasured Affinity/ActivitySource
Indazole-pyrimidine derivative (Compound 13i)VEGFR-2IC50 = 34.5 nM nih.gov
3-Aryl-indazole derivativeTRKAIC50 = 1.6 nM nih.gov
1H-indazole amide derivative (Compound 116)ERK1/2IC50 = 9.3 ± 3.2 nM nih.gov
1H-indazole derivative (Compound 109)EGFR (T790M mutant)IC50 = 5.3 nM nih.gov
Thiophene-indazole derivative (Compound 21J)JNK3IC50 = 23-fold lower than related compound 21G nih.gov
Arylsulphonyl indazole derivative (Compound 7)VEGFR2Interaction Energy = -36.5 to -66.5 kcal/mol nih.gov

These interactions are highly specific, with minor structural modifications to the indazole scaffold leading to significant changes in binding affinity and target selectivity. For example, studies on thiophene-indazole compounds targeting c-Jun N-terminal kinase 3 (JNK3) and p38α highlight how scaffold modifications can achieve isoform-selective inhibition. nih.gov The phenyl linker between an amide group and the indazole ring is noted as crucial for both hinge binding and engaging a hydrophobic pocket. nih.gov

Mechanistic Probes for Enzyme Modulation and Signal Transduction Pathways

By binding to key enzymes, indazole derivatives serve as powerful mechanistic probes to modulate signal transduction pathways critical for cell function and survival. Their inhibitory action allows for the dissection of complex signaling cascades.

A notable example is the role of novel indazole-based compounds in overcoming resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent. nih.gov Certain indazole derivatives were found to inhibit the interaction between mitogen-activated protein kinase kinase 7 (MKK7) and TOR signaling pathway regulator-like (TIPRL) protein. nih.govresearchgate.net This inhibition leads to the subsequent phosphorylation and activation of MKK7 and c-Jun N-terminal kinase (JNK), which sensitizes hepatocellular carcinoma cells to TRAIL-induced apoptosis. researchgate.net

The PI3K/AKT/mTOR pathway, frequently hyperactivated in cancer, is another major target. The indazole derivative W24 has been shown to inhibit this pathway, leading to downstream effects such as the inhibition of DNA synthesis, G2/M phase cell cycle arrest, and apoptosis. nih.gov This demonstrates how a single molecular probe can elucidate the connection between a signaling pathway and multiple cellular outcomes.

Furthermore, indazole derivatives can also act as activators or agonists. In a novel approach to modulating KRAS signaling, certain indazole derivatives were identified as Son of Sevenless 1 (SOS1) agonists. nih.gov By activating SOS1, these compounds enhance cellular RAS-GTP levels and modulate the phosphorylation of ERK1/2, presenting a therapeutic potential to modulate RAS signaling through activation rather than inhibition. nih.gov

Insights into Antimicrobial Action Mechanisms at the Molecular Level

The indazole scaffold is also being explored for its antimicrobial properties. The molecular mechanisms underlying this activity are being investigated, with a focus on targets unique to microbial pathogens.

One key mechanism involves the disruption of bacterial communication, known as quorum sensing. Indazole compounds have been shown to inhibit S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme crucial for the quorum sensing mechanisms that lead to antimicrobial resistance. nih.govnih.gov Molecular docking studies have identified the specific amino acid residues within the SAH/MTAN active site that are critical for binding, including ASP197, PHE151, ILE152, GLU172, and MET173. nih.gov The binding affinity of different indazole derivatives to this target correlates with their inhibitory activity, providing a clear molecular basis for their anti-quorum sensing effects. nih.gov

While extensive research on the specific antimicrobial mechanisms of indazole-dioxole derivatives is still emerging, the broader family of azole compounds provides mechanistic precedents. Azoles are well-known antifungal agents that typically act by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net In bacteria, related heterocyclic compounds have been found to inhibit essential enzymes such as tryptophanyl-tRNA synthetase. mdpi.com These established mechanisms for azole-containing compounds suggest potential avenues of action for novel indazole derivatives.

Table 2: Antimicrobial Activity of Selected Indole-Triazole Hybrid Compounds
CompoundMicroorganismActivity (MIC, µg/mL)Source
Indole-thiadiazole (2h)S. aureus6.25 turkjps.org
Indole-triazole (3d)S. aureus6.25 turkjps.org
Indole-triazole hybrid (6f)Candida albicans2 mdpi.com
Indole-triazole hybrids (most tested)Candida tropicalis2 mdpi.com

Exploration of Antineoplastic Mechanisms via Molecular Pathway Interference

The antineoplastic effects of indazole derivatives are diverse and operate through the interference of multiple molecular pathways essential for tumor growth and survival.

Kinase Signaling and Angiogenesis Inhibition: As detailed in section 5.1, a primary antineoplastic mechanism is the inhibition of protein kinases. By blocking receptor tyrosine kinases like VEGFR-2, indazole derivatives can shut down the signaling pathways that initiate tumor angiogenesis, effectively starving tumors of their blood supply. nih.govresearchgate.net

Apoptosis Induction and Cell Cycle Control: Indazole derivatives have been shown to induce programmed cell death (apoptosis) through several distinct mechanisms.

TRAIL Sensitization: As previously mentioned, compounds like TRT-0029 and TRT-0173 sensitize cancer cells to apoptosis by inhibiting the MKK7-TIPRL interaction. nih.govresearchgate.net

p53 Pathway Modulation: The tumor suppressor protein p53 is a master regulator of cell fate. Its activity is often suppressed in cancer by proteins like MDM2. nih.gov The indazole derivative 6o has been found to induce apoptosis and affect the cell cycle, possibly by inhibiting anti-apoptotic Bcl-2 family members and interfering with the p53/MDM2 pathway. nih.govnih.gov This restores the pro-apoptotic function of p53.

PI3K/AKT/mTOR Pathway Inhibition: The derivative W24 induces G2/M cell cycle arrest and apoptosis by inhibiting the PI3K/AKT/mTOR survival pathway and regulating downstream proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov

Inhibition of Invasion and Metastasis: Compound W24 also inhibits the migration and invasion of cancer cells by downregulating proteins involved in the epithelial-mesenchymal transition (EMT) and reducing the expression of transcription factors like Snail and Slug. nih.gov

Table 3: Antiproliferative Activity (IC50) of Selected Indazole Derivatives in Cancer Cell Lines
CompoundCancer Cell LineCell TypeIC50 (µM)Source
Compound 6oK562Chronic Myeloid Leukemia5.15 nih.gov
Compound 6oHEK-293Normal Kidney33.2 nih.gov
Compound W24HGC-27Gastric Cancer0.43 nih.gov
HT-29Colon Carcinoma0.59 nih.gov
MCF-7Breast Cancer1.55 nih.gov
A-549Lung Carcinoma3.88 nih.gov

Immunomodulatory Properties and Associated Molecular Mechanisms

Beyond direct cytotoxicity to pathogens and cancer cells, indazole derivatives possess immunomodulatory properties, primarily through anti-inflammatory actions and interference with immune evasion pathways.

Anti-inflammatory Activity: Inflammation is a key process in many diseases, including cancer. Indazole and its simpler derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov This inhibition reduces the production of prostaglandins, which are inflammatory mediators. Furthermore, these compounds can inhibit the production of pro-inflammatory cytokines. Studies have shown that indazole and 5-aminoindazole (B92378) can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. nih.gov

Table 4: Inhibition of TNF-α by Indazole Derivatives
CompoundIC50 (µM) for TNF-α InhibitionSource
Indazole220.11 nih.gov
5-Aminoindazole230.19 nih.gov
6-Nitroindazole>250 (IC50 not calculated) nih.gov
Dexamethasone (Standard)31.67 nih.gov

Modulation of Immune Evasion in Cancer: A sophisticated mechanism by which tumors evade the immune system is through the metabolic depletion of essential amino acids. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) catabolizes the amino acid tryptophan, leading to an immunosuppressive microenvironment that impairs T-cell function. nih.gov Certain 1,3-dimethyl-6-amino indazole derivatives have been developed as potent IDO1 inhibitors. nih.gov By blocking this enzyme, these compounds can help restore T-cell-mediated anti-tumor immunity, representing a key immunomodulatory strategy in oncology. nih.gov

Emerging Research Frontiers and Applications Beyond Biological Systems

Role in Organic Electronics and Optoelectronic Materials

The integration of the electron-rich dioxole unit with the indazole core suggests that 1H- biosynth.comnih.govdioxolo[4,5-f]indazole could possess interesting photophysical properties, making it a candidate for applications in organic electronics and optoelectronics.

Photophysical Properties and Chromophore Applications

Indazole derivatives are known to form the basis of various chromophores. The specific photophysical properties, such as absorption and emission wavelengths, are highly dependent on the substituents attached to the indazole core. For instance, the introduction of electron-donating and electron-withdrawing groups can tune the electronic structure and, consequently, the optical properties of these molecules. While specific data for 1H- biosynth.comnih.govdioxolo[4,5-f]indazole is not extensively documented, related heterocyclic systems have been explored for their fluorescent properties. The dioxole group, being electron-donating, is expected to influence the intramolecular charge transfer characteristics of the indazole system, potentially leading to desirable photophysical behaviors for chromophore applications.

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms in the pyrazole (B372694) ring of the indazole moiety make it an excellent ligand for coordinating with metal ions. The resulting metal complexes have diverse applications, ranging from catalysis to materials science. The design of ligands based on the 1H- biosynth.comnih.govdioxolo[4,5-f]indazole scaffold could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties. The dioxole unit can also influence the electronic environment of the coordination center, thereby modulating the chemical and physical properties of the resulting metal complexes. The synthesis of such complexes would typically involve reacting the indazole-dioxole ligand with a suitable metal salt under appropriate conditions.

Catalytic Applications in Organic Synthesis and Reaction Design

Indazole derivatives have been employed as ligands in transition-metal catalysis, facilitating a variety of organic transformations. These catalytic systems have shown effectiveness in enhancing the efficiency and selectivity of chemical reactions researchgate.net. The specific structure of the 1H- biosynth.comnih.govdioxolo[4,5-f]indazole framework could be leveraged to design new catalysts. For example, chiral versions of this molecule could be used as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are of high value in the pharmaceutical industry. The electronic modulation provided by the dioxole ring could also be beneficial in tuning the reactivity and selectivity of the metal center in catalytic cycles.

Advanced Materials Science Applications for Indazole-Dioxole Frameworks

The unique combination of the indazole and dioxole rings in 1H- biosynth.comnih.govdioxolo[4,5-f]indazole opens up possibilities for its use in the development of advanced materials. The planar and rigid structure of the fused ring system could be exploited in the design of liquid crystals or other ordered materials. Furthermore, the ability of the indazole moiety to form hydrogen bonds and participate in π-π stacking interactions could be utilized to create self-assembling materials with specific nanoscale architectures. The incorporation of this framework into polymers could also lead to materials with tailored thermal, electronic, or optical properties for a range of advanced technological applications. Further research into the synthesis and derivatization of 1H- biosynth.comnih.govdioxolo[4,5-f]indazole will be crucial in unlocking its full potential in materials science.

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